meso-Cystine

Description

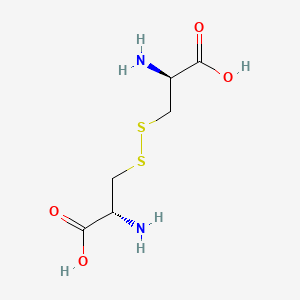

A covalently linked dimeric nonessential amino acid formed by the oxidation of CYSTEINE. Two molecules of cysteine are joined together by a disulfide bridge to form cystine.

Structure

3D Structure

Properties

CAS No. |

6020-39-9 |

|---|---|

Molecular Formula |

C6H12N2O4S2 |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid |

InChI |

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+ |

InChI Key |

LEVWYRKDKASIDU-ZXZARUISSA-N |

SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N |

Isomeric SMILES |

C([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N |

Canonical SMILES |

C(C(C(=O)O)N)SSCC(C(=O)O)N |

Other CAS No. |

56-89-3 6020-39-9 |

physical_description |

DryPowde |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Structure of meso-Cystine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-cystine is a non-proteinogenic amino acid dimer and a stereoisomer of the more common L-cystine. It is formed through the oxidation of two cysteine molecules, specifically one L-cysteine and one D-cysteine, which results in the formation of a disulfide (-S-S-) bond.[1][2] This disulfide bridge covalently links the two amino acid monomers. While L-cystine is comprised of two L-cysteine residues and is a critical component for the structural integrity of many proteins, meso-cystine is distinguished by its unique stereochemical configuration, which imparts distinct physical and chemical properties. This guide provides an in-depth overview of the chemical structure of meso-cystine, including its stereochemistry, physicochemical properties, and the experimental protocols used for its characterization.

Chemical Structure and Stereochemistry

The fundamental structure of meso-cystine consists of two amino-propanoic acid moieties linked at their β-carbons via a disulfide bridge.[1] Its molecular formula is C₆H₁₂N₂O₄S₂.[1][3]

Stereochemical Configuration

The defining feature of meso-cystine is its stereochemistry. The molecule possesses two chiral centers, one at each α-carbon. However, unlike L-cystine (which has an R,R configuration) or D-cystine (S,S configuration), meso-cystine contains one stereocenter with an (R) configuration and the other with an (S) configuration.[3] The IUPAC name for meso-cystine is (2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid.[1][3]

This specific (R,S) configuration results in an internal plane of symmetry within the molecule.[4][5] A compound with chiral centers that is itself achiral due to internal symmetry is defined as a meso compound.[4][6] Consequently, meso-cystine is optically inactive, meaning it does not rotate plane-polarized light. This is in stark contrast to its enantiomeric counterparts, L- and D-cystine, which are optically active.[6]

References

- 1. lookchem.com [lookchem.com]

- 2. Cystine - Wikipedia [en.wikipedia.org]

- 3. Cystine, meso- | C6H12N2O4S2 | CID 6991966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chapter 5 – Stereochemistry at Tetrahedral Centers – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

meso-cystine stereochemistry and optical activity

An In-depth Technical Guide to the Stereochemistry and Optical Activity of Meso-Cystine

Abstract

Cystine, the disulfide-linked dimer of the amino acid cysteine, is a critical component of many proteins and plays a significant role in biological redox signaling. While the naturally occurring L,L-cystine is well-studied, its stereoisomers, including the optically inactive meso-cystine, are of increasing importance in pharmaceutical research and development, particularly in the context of D-amino acid applications and stereoisomeric purity analysis. This technical guide provides a comprehensive examination of the stereochemistry of meso-cystine, elucidates the structural basis for its optical inactivity, and presents detailed experimental protocols for its analysis. The content is tailored for researchers, scientists, and drug development professionals who require a deep understanding of the properties and analytical methodologies related to this unique diastereomer.

Introduction to Cystine Stereoisomers

Cystine (C₆H₁₂N₂O₄S₂) is formed through the oxidation of two cysteine molecules, which results in the formation of a disulfide bond.[1] Because the α-carbon of each cysteine residue is a chiral center, the resulting cystine molecule contains two stereocenters. This gives rise to three possible stereoisomers: a pair of enantiomers (L,L-cystine and D,D-cystine) and a diastereomer known as meso-cystine.[1]

-

L,L-Cystine: Formed from two L-cysteine molecules. Both chiral centers have the (S) configuration. This is the most common, biologically significant form.[1][2]

-

D,D-Cystine: Formed from two D-cysteine molecules. Both chiral centers have the (R) configuration. It is the enantiomer of L,L-cystine.

-

Meso-Cystine: Formed from one L-cysteine and one D-cysteine molecule. It possesses one chiral center with the (R) configuration and another with the (S) configuration.[3] It is a diastereomer of both L,L- and D,D-cystine.

The relationship between these stereoisomers is fundamental to understanding their distinct chemical and physical properties.

The Stereochemistry of Meso-Cystine

A meso compound is defined as a molecule that contains two or more stereocenters but is achiral overall due to an internal plane of symmetry.[4][5] This internal symmetry means the molecule is superposable on its mirror image, a characteristic that renders it optically inactive.[6][7]

Meso-cystine perfectly fits this definition. It has two chiral α-carbons, one with the (R) configuration and the other with the (S) configuration.[3] A plane of symmetry can be drawn through the disulfide bond, bisecting the molecule into two halves that are mirror images of each other.[7][8] This structural feature is the definitive reason for its unique properties.

Optical Activity of Meso-Cystine

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light.[9] This rotation is measured using a polarimeter, and the direction and magnitude of rotation are characteristic properties of a specific enantiomer.[10]

Meso compounds, by definition, are optically inactive.[5][6][11] When plane-polarized light is passed through a solution of meso-cystine, there is no net rotation observed.[6][11] This is because the rotational effect of the (R)-configured half of the molecule is precisely cancelled by the equal and opposite rotational effect of the (S)-configured half.[8][12] It is crucial to distinguish this intramolecular cancellation from the optical inactivity of a racemic mixture. A racemic mixture is an equimolar mixture of two distinct enantiomeric molecules (e.g., 50% L,L-cystine and 50% D,D-cystine) and is optically inactive due to intermolecular cancellation.[4][13] Meso-cystine is a single, achiral molecular species that is inactive by itself.

Data Presentation: Properties of Cystine Stereoisomers

The distinct stereochemistry of each isomer directly influences its physical properties, most notably its interaction with plane-polarized light.

| Property | L,L-Cystine | D,D-Cystine | Meso-Cystine |

| CAS Number | 56-89-3[14] | 349-46-2 | 6020-39-9 |

| Molecular Formula | C₆H₁₂N₂O₄S₂[14] | C₆H₁₂N₂O₄S₂ | C₆H₁₂N₂O₄S₂[15] |

| Molar Mass (g·mol⁻¹) | 240.3[14] | 240.3 | 240.3[15] |

| Chiral Center Config. | (S, S)[2] | (R, R) | (R, S)[3] |

| Optical Activity | Levorotatory (-) | Dextrorotatory (+) | Inactive (0)[6] |

| Melting Point (°C) | 260-261 (decomp.) | 260-261 (decomp.) | 200-218 (decomp.)[15] |

| Water Solubility (g/L at 25°C) | 0.112 | 0.112 | 0.056[15] |

Experimental Protocols

Protocol for Determination of Optical Activity by Polarimetry

This protocol describes the general procedure to confirm the optical inactivity of a meso-cystine sample.

Objective: To measure the specific rotation of a meso-cystine solution and verify its optical inactivity.

Materials:

-

Meso-cystine sample

-

Solvent (e.g., 1 M HCl)

-

Volumetric flasks (10 mL)

-

Analytical balance

-

Polarimeter with a sodium lamp (589 nm)

-

Polarimeter cell (1 dm path length)

Procedure:

-

Solution Preparation: Accurately weigh approximately 100 mg of meso-cystine and dissolve it in 1 M HCl in a 10 mL volumetric flask. Ensure the sample is fully dissolved and the solution is clear.

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. Fill the polarimeter cell with the blank solvent (1 M HCl) and take a zero reading.

-

Sample Measurement: Rinse the polarimeter cell with the meso-cystine solution, then fill the cell, ensuring no air bubbles are present in the light path.

-

Data Acquisition: Place the filled cell in the polarimeter and record the observed rotation angle (α). Repeat the measurement 3-5 times and calculate the average.

-

Calculation: The observed rotation for a meso compound should be 0°. If any small rotation is observed, it may be due to impurities of optically active isomers. The specific rotation [α] can be calculated, but is expected to be zero.

-

[α] = α / (c × l)

-

Where: α = observed rotation, c = concentration in g/mL, l = path length in dm.

-

Protocol for Separation of Cystine Stereoisomers by HPLC

This protocol outlines a method for separating L,L-, D,D-, and meso-cystine using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Objective: To resolve and identify the three stereoisomers of cystine in a mixture.

Materials:

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Chiral stationary phase column (e.g., (R,R)-Whelk-O 1 or similar amino acid-specific chiral column)[16]

-

Standards for L,L-cystine, D,D-cystine, and meso-cystine

-

Mobile Phase A: 15 mM Ammonium formate (B1220265) in water, pH 6.0[16]

-

Mobile Phase B: Methanol

-

Sample mixture

Procedure:

-

Sample Preparation: Dissolve the sample mixture containing cystine isomers in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.

-

HPLC System Setup:

-

Install the chiral column and equilibrate it with the initial mobile phase composition (e.g., 90:10 Mobile Phase B:A) at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[16]

-

Set the column temperature (e.g., 25°C).

-

Set the detector wavelength (e.g., 210 nm for UV) or MS parameters for detecting the target analyte.

-

-

Analysis:

-

Inject a standard solution of each pure isomer individually to determine their respective retention times.

-

Inject the sample mixture.

-

Run the analysis using an isocratic or gradient elution method as required to achieve baseline separation.

-

-

Data Interpretation:

-

Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

-

Quantify each isomer by integrating the peak area and comparing it to a calibration curve generated from the standards.

-

Biological and Pharmaceutical Relevance

While L,L-cystine is integral to protein structure through disulfide bridges and participates in redox signaling via the cysteine/cystine couple, meso-cystine is not typically considered to be biologically significant in natural systems.[1][17] However, its relevance to researchers and drug developers is growing for several key reasons:

-

Stereospecific Synthesis: In the chemical synthesis of peptides or drugs containing cysteine or cystine, controlling stereochemistry is paramount. The presence of meso-cystine can be an indicator of side reactions or racemization, making its detection and quantification a critical quality control parameter.

-

D-Amino Acid Research: There is increasing interest in the therapeutic potential of D-amino acids. For example, D-cysteine has been investigated for its potential chemo- and radioprotective effects, which may differ from L-cysteine due to different metabolic processing.[18] The development of D-cysteine-based drugs requires robust analytical methods to distinguish and quantify all possible dimeric forms, including meso-cystine, to ensure product purity and understand metabolism.

-

Drug Metabolism: If a drug contains a D-cysteine moiety, its metabolic fate could involve oxidation to D,D-cystine or combination with endogenous L-cysteine to form meso-cystine. Understanding the formation and biological activity (or lack thereof) of meso-cystine is therefore relevant to pharmacokinetic and pharmacodynamic studies.

Conclusion

Meso-cystine is a unique stereoisomer characterized by its two chiral centers of opposite (R) and (S) configuration. This specific arrangement creates an internal plane of symmetry, rendering the molecule achiral and, consequently, optically inactive. This property distinguishes it fundamentally from its chiral, optically active diastereomers, L,L- and D,D-cystine. For scientists in research and drug development, a thorough understanding of the stereochemistry and analytical separation of meso-cystine is not merely an academic exercise. It is a practical necessity for ensuring the stereochemical purity of synthetic peptides, investigating the metabolism of D-amino acid-based therapeutics, and performing comprehensive quality control. The methodologies and data presented in this guide serve as a foundational resource for the accurate analysis and characterization of this important molecule.

References

- 1. Cystine - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cystine, meso- | C6H12N2O4S2 | CID 6991966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Meso compound - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. issr.edu.kh [issr.edu.kh]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Optical Isomerism– Optical Activity, Enantiomerism, Diastereomerism and Meso Compounds | Pharmaguideline [pharmaguideline.com]

- 14. (-)-Cystine | C6H12N2O4S2 | CID 67678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Cas 6020-39-9,MESO-CYSTINE | lookchem [lookchem.com]

- 16. Separation and determination of cysteine enantiomers in plasma after derivatization with 4-fluoro-7-nitrobenzofurazan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cysteine/cystine couple is a newly recognized node in the circuitry for biologic redox signaling and control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stereoisomers of cysteine and its analogs Potential effects on chemo- and radioprotection strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Non-Proteinogenic Meso-Cystine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Meso-cystine, a non-proteinogenic diastereomer of the more common L-cystine, presents a unique stereochemical configuration that sets it apart in biological systems. Formed by the oxidation of one L-cysteine and one D-cysteine molecule, meso-cystine's distinct three-dimensional structure influences its chemical properties and biological activities. While L-cystine is a well-established component of proteins, crucial for structural integrity through disulfide bond formation, the biological significance of meso-cystine is less understood but of growing interest in the fields of redox biology, pharmacology, and drug development. This technical guide provides an in-depth exploration of the core aspects of meso-cystine, including its synthesis, potential signaling pathway modulation, and prospective therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties and Stereochemistry

Meso-cystine is an achiral molecule due to an internal plane of symmetry, despite possessing two chiral centers of opposite configuration (R and S). This is in contrast to the chiral L-cystine (R,R) and D-cystine (S,S) enantiomers. This stereochemical difference results in distinct physical and chemical properties, including solubility, crystal structure, and interactions with chiral molecules such as enzymes and receptors.

| Property | Meso-Cystine | L-Cystine | Reference |

| Molecular Formula | C₆H₁₂N₂O₄S₂ | C₆H₁₂N₂O₄S₂ | [1] |

| Molecular Weight | 240.3 g/mol | 240.3 g/mol | [1] |

| Stereochemistry | (R,S) | (R,R) | General Chemistry Principle |

| Chirality | Achiral (meso) | Chiral | General Chemistry Principle |

| Melting Point | 200-218 °C (decomposes) | ~260 °C (decomposes) | [1] |

| Water Solubility | 56 mg/L (25 °C) | 110 mg/L (25 °C) | [1] |

Synthesis and Purification of Meso-Cystine

The synthesis of meso-cystine can be achieved through the oxidation of a racemic mixture of D- and L-cysteine. The resulting mixture will contain L-cystine, D-cystine, and meso-cystine, which can then be separated by chromatographic techniques.

Experimental Protocol: Synthesis of Meso-Cystine

Objective: To synthesize a mixture of cystine diastereomers, including meso-cystine, through the oxidation of racemic cysteine.

Materials:

-

D,L-Cysteine hydrochloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Concentrated hydrochloric acid

-

Deionized water

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Dissolve D,L-cysteine hydrochloride in deionized water to a final concentration of 1 M.

-

Adjust the pH of the solution to approximately 0.5 with concentrated hydrochloric acid.

-

Add DMSO to the solution in a 1:1 molar ratio with the total cysteine content.

-

Stir the reaction mixture at 35°C for 8-12 hours to allow for oxidation.

-

Monitor the reaction progress by taking aliquots and analyzing for the disappearance of free thiol groups using Ellman's reagent.

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid will be a mixture of L-cystine, D-cystine, and meso-cystine hydrochlorides.

This protocol is adapted from a method for the production of L-cystine and may require optimization for meso-cystine synthesis.[2][3]

Experimental Protocol: Purification of Meso-Cystine by Preparative HPLC

Objective: To isolate and purify meso-cystine from a mixture of its diastereomers using preparative high-performance liquid chromatography (HPLC).

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Astec CHIROBIOTIC T) or a suitable reversed-phase C18 column for diastereomeric separation.

-

Mobile phase: To be optimized, but a common starting point for underivatized amino acids is a mixture of water, methanol (B129727) or acetonitrile, and an acid modifier like formic acid or trifluoroacetic acid.

-

The dried mixture of cystine diastereomers from the synthesis step.

-

Lyophilizer

Procedure:

-

Dissolve the mixture of cystine diastereomers in the initial mobile phase. Due to the low solubility of cystine, sonication may be required.

-

Develop an analytical HPLC method first to determine the retention times of L-cystine, D-cystine, and meso-cystine. This will involve testing different chiral and achiral columns and optimizing the mobile phase composition for baseline separation.

-

Scale up the optimized analytical method to a preparative scale. This will involve adjusting the flow rate, injection volume, and fraction collection parameters.

-

Inject the dissolved cystine mixture onto the preparative HPLC column.

-

Collect the fractions corresponding to the meso-cystine peak as determined by the analytical method.

-

Pool the fractions containing pure meso-cystine.

-

Remove the mobile phase solvent by lyophilization to obtain pure meso-cystine powder.

-

Confirm the purity and identity of the isolated meso-cystine using analytical HPLC, mass spectrometry, and NMR spectroscopy.

This is a general guideline and requires significant optimization based on the specific HPLC system and column used.[4][5][6]

Biological Significance and Potential Therapeutic Applications

The unique stereochemistry of meso-cystine suggests that it may interact differently with biological systems compared to L-cystine. While research specifically on meso-cystine is limited, we can infer its potential roles based on the known functions of L-cystine and D-cysteine and the principles of stereospecificity in pharmacology.

Antioxidant Properties and Redox Regulation

Cystine and its reduced form, cysteine, are central to cellular redox homeostasis, primarily through their role as precursors for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). The antioxidant capacity of meso-cystine is an area of active investigation.

Hypothetical Comparative Antioxidant Activity:

| Assay | Expected Outcome for Meso-Cystine vs. L-Cystine | Rationale |

| ORAC (Oxygen Radical Absorbance Capacity) | Similar or slightly lower | The antioxidant activity is primarily due to the thiol group of cysteine after the reduction of the disulfide bond. The stereochemistry may influence the rate of reduction but not the inherent radical scavenging ability of the resulting cysteine molecules. |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Similar or slightly lower | Similar to the ORAC assay, the radical scavenging activity is dependent on the hydrogen-donating ability of the thiol group of cysteine. |

This table is based on theoretical considerations and requires experimental validation.

Modulation of Cellular Signaling Pathways

Recent research has highlighted the role of L-cystine in modulating key signaling pathways involved in cellular stress responses and inflammation. Given its structural similarity, meso-cystine may also interact with these pathways, potentially with different efficacy or selectivity.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. L-cystine has been shown to be an effective inducer of Nrf2, leading to the upregulation of a battery of antioxidant and detoxification genes.[7][8][9] This is thought to occur through the intracellular reduction of L-cystine to L-cysteine, which can then modulate the Nrf2 inhibitor, Keap1.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oxidative stress is a known activator of NF-κB. Given the role of the cysteine/cystine redox couple in maintaining cellular redox balance, it is plausible that meso-cystine could modulate NF-κB signaling, either by altering the overall redox state of the cell or through more direct interactions.

Drug Development and Therapeutic Potential

The unique properties of meso-cystine open up several avenues for its application in drug development.

-

Redox-Responsive Drug Delivery: The disulfide bond in meso-cystine is susceptible to cleavage in the reducing environment of the intracellular space, particularly in cancer cells which often have higher levels of glutathione. This makes meso-cystine an attractive linker for creating redox-responsive drug delivery systems. Drugs can be conjugated to carriers via a meso-cystine linker, remaining inactive in the circulation and releasing the active drug upon entering the target cell.[10][11][12][13]

-

Neuroprotection: D-cysteine has been shown to have neuroprotective effects, in part through its conversion to hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with antioxidant and anti-inflammatory properties.[7][14][15] As meso-cystine is composed of one D-cysteine and one L-cysteine, it could serve as a prodrug for the sustained release of D-cysteine, potentially offering neuroprotective benefits in conditions associated with oxidative stress, such as neurodegenerative diseases.

Conclusion

Meso-cystine, as a non-proteinogenic amino acid, represents an intriguing molecule with untapped potential in biological and pharmaceutical research. Its unique stereochemistry differentiates it from its well-studied L-isomer, suggesting distinct biological activities. While direct research on meso-cystine is still in its early stages, the available evidence from related compounds points towards its potential roles in redox regulation, modulation of key cellular signaling pathways like Nrf2 and NF-κB, and innovative applications in drug delivery. Further in-depth studies are warranted to fully elucidate the biological significance of meso-cystine and to harness its unique properties for the development of novel therapeutic strategies. This guide provides a foundational framework for researchers and drug development professionals to embark on the exploration of this promising, yet under-investigated, molecule.

References

- 1. NRF2 activation by cysteine as a survival mechanism for triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP0290643B1 - Method for production of cystine from cysteine - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. preparative HPLC - SiChem [sichem.de]

- 6. lcms.cz [lcms.cz]

- 7. [Availability of D-cysteine as a protectant for cerebellar neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cysteine-based redox-responsive nanoparticles for small-molecule agent delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Application of Redox-Responsive Cysteine-Based Organogels as a Drug Delivery System for Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Thoughts on the Role of Endogenous D-Cysteine in Neuronal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

The Natural Occurrence of Meso-Cystine in Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meso-cystine, a diastereomer of the more common L-cystine, is formed from the disulfide linkage of one L-cysteine and one D-cysteine molecule. While the presence of L-cysteine is ubiquitous and its roles well-understood, the natural occurrence and physiological significance of meso-cystine have been less explored. This technical guide provides a comprehensive overview of the current understanding of meso-cystine in biological systems. It covers its formation, methods for its detection and quantification, and its potential metabolic pathways and physiological roles. This document is intended to serve as a resource for researchers in the fields of biochemistry, pharmacology, and drug development who are interested in the biology of D-amino acids and their derivatives.

Introduction

The discovery of D-amino acids in various organisms, from bacteria to mammals, has challenged the long-held belief that life is exclusively built from L-amino acids.[1][2][3] D-amino acids are now recognized as important signaling molecules with diverse physiological functions.[3] Meso-cystine, as a direct derivative of D-cysteine, is a natural consequence of the presence of this D-amino acid in biological systems. Understanding the distribution and function of meso-cystine is crucial for a complete picture of sulfur amino acid metabolism and its implications in health and disease.

Natural Occurrence and Quantitative Data

While the presence of meso-cystine in organisms is theoretically plausible due to the existence of D-cysteine, specific quantitative data on its natural abundance remains scarce in the scientific literature. Most analytical methods have historically focused on the quantification of total cystine or L-cysteine. However, the increasing interest in D-amino acid biology is leading to the development of more sophisticated chiral separation techniques that can distinguish between the different diastereomers of cystine.

Table 1: Reported Concentrations of Total Cystine and D-Cysteine in Biological Samples

| Analyte | Organism/Tissue | Concentration | Reference(s) |

| Total Cyst(e)ine | Human Plasma | 240–360 μM | |

| Free Cyst(e)ine | Canine Plasma | 77 ± 4 μmol/L | [4] |

| Free Cyst(e)ine | Feline Plasma | 37 ± 3 μmol/L | [4] |

| Total Cyst(e)ine | Drosophila melanogaster Hemolymph | 2.19 ± 0.22 mM (mutant) / 1.94 ± 0.34 mM (control) | [5] |

| D-Cysteine | Embryonic Mouse Brain | >20-fold higher than adult brain | [6] |

Note: The data in this table represents total cystine or cysteine concentrations, not specifically meso-cystine, unless otherwise indicated. The presence of D-cysteine suggests the potential for meso-cystine formation.

Biosynthesis and Metabolism

The formation of meso-cystine is likely a result of the oxidation of a molecule of L-cysteine and a molecule of D-cysteine. The biosynthesis of D-cysteine itself is an area of active research, with evidence pointing towards the action of serine racemase on L-cysteine.[6]

Once formed, meso-cystine can be metabolized. The D-cysteine moiety can be a substrate for D-amino acid oxidase (DAO), an enzyme that catalyzes the oxidative deamination of D-amino acids.[7][8] This reaction produces an α-keto acid, ammonia, and hydrogen peroxide. The metabolism of D-cysteine via this pathway is a source of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with various physiological roles.[7]

Experimental Protocols

The accurate detection and quantification of meso-cystine require analytical methods that can separate it from its diastereomers, L-cystine and D-cystine.

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating chiral molecules. This can be achieved either by using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Protocol: Separation of Cystine Diastereomers using a Chiral Stationary Phase

-

Sample Preparation:

-

Biological fluids (e.g., plasma, urine) should be deproteinized, typically by adding a precipitating agent like acetonitrile (B52724) or sulfosalicylic acid, followed by centrifugation.

-

Tissue samples should be homogenized in an appropriate buffer and then deproteinized.

-

To analyze total cystine (including meso-cystine), samples can be treated with a reducing agent like dithiothreitol (B142953) (DTT) to convert all cystine forms to cysteine, followed by a derivatization step. To specifically measure meso-cystine, the disulfide bond should be kept intact.

-

-

HPLC System:

-

Chiral Column:

-

A variety of chiral stationary phases are commercially available. For amino acid separations, columns based on macrocyclic glycopeptides (e.g., teicoplanin-based) or zwitterionic selectors (e.g., Chiralpak® ZWIX(+)) have shown good results for separating amino acid enantiomers.[2]

-

-

Mobile Phase:

-

The mobile phase composition will depend on the specific chiral column used. A common approach for polar ionic elution involves a mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer containing a salt (e.g., ammonium (B1175870) formate) and an acid (e.g., formic acid) to control the pH and ionic strength.[2]

-

-

Detection:

-

If not using mass spectrometry, detection can be performed using a UV detector, typically at a low wavelength (e.g., 210 nm).

-

For increased sensitivity and selectivity, pre-column derivatization with a fluorescent tag can be employed, followed by fluorescence detection.

-

Protocol: Pre-column Derivatization with Marfey's Reagent (FDAA) for LC-MS Analysis

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a widely used chiral derivatizing agent for amino acids.[10][11] It reacts with the primary amino groups of the cystine diastereomers to form diastereomeric derivatives that can be separated by reversed-phase HPLC.

-

Derivatization Procedure:

-

To an aliquot of the prepared sample, add a solution of Marfey's reagent in acetone.

-

Add a base, such as triethylamine (B128534) (TEA), to facilitate the reaction.

-

Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1 hour).

-

Quench the reaction by adding an acid, such as hydrochloric acid (HCl).[12]

-

-

HPLC-MS/MS Analysis:

-

Separate the derivatized diastereomers on a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).

-

Detect and quantify the different diastereomers using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high sensitivity and specificity.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of amino acids, but it requires derivatization to increase their volatility.

Protocol: GC-MS Analysis of Cystine Diastereomers

-

Sample Preparation and Derivatization:

-

Similar to HPLC, samples must be deproteinized.

-

A two-step derivatization is typically required: esterification of the carboxyl group followed by acylation of the amino group.

-

For cystine, a reduction step to cysteine prior to derivatization is often necessary.

-

-

GC-MS System:

-

A standard GC-MS system with a chiral capillary column is used for separation and detection.

-

-

Analysis:

-

The derivatized amino acids are separated based on their boiling points and interaction with the chiral stationary phase.

-

Mass spectrometry is used for detection and quantification.

-

Physiological Roles and Drug Development Implications

The physiological roles of meso-cystine are not yet well-defined and are an active area of research. However, based on its constituent D-cysteine, some potential functions can be inferred.

-

Neuromodulation: D-serine, another D-amino acid, is a well-known co-agonist of the NMDA receptor in the brain. D-cysteine has also been shown to have effects on neural progenitor cells.[6] This suggests that meso-cystine, as a potential source of D-cysteine, could play a role in the central nervous system.

-

Redox Homeostasis: Cysteine and cystine are key players in maintaining the cellular redox environment. The presence of meso-cystine could influence the overall redox potential of a biological system.

-

Hydrogen Sulfide Production: The metabolism of D-cysteine to H₂S suggests a role for meso-cystine in pathways regulated by this gasotransmitter, which include vasodilation, inflammation, and apoptosis.[7]

For drug development professionals, the presence and metabolism of meso-cystine could have several implications:

-

Biomarker Discovery: Altered levels of meso-cystine could be a biomarker for diseases associated with D-amino acid metabolism or oxidative stress.

-

Drug Design: The unique stereochemistry of meso-cystine could be exploited in the design of novel drugs that target specific enzymes or receptors.

-

Pharmacokinetics: The metabolic pathways of meso-cystine could influence the pharmacokinetics of drugs that are structurally related to cysteine.

Conclusion

Meso-cystine is an understudied molecule with the potential for significant physiological roles. As analytical techniques for chiral analysis continue to improve, a more complete understanding of the natural occurrence, metabolism, and function of meso-cystine is expected to emerge. This technical guide provides a foundation for researchers and drug development professionals to explore this exciting area of biochemistry. Further research is needed to quantify meso-cystine in various biological systems and to elucidate its specific signaling pathways and roles in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total cysteine and glutathione determination in hemolymph of individual adult D. melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KEGG PATHWAY: D-Amino acid metabolism - Reference pathway [kegg.jp]

- 11. researchgate.net [researchgate.net]

- 12. Cysteine/cystine redox signaling in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Racemization of L-Cystine to meso-Cystine During Acid Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the racemization of L-cystine to its diastereomer, meso-cystine, a critical consideration during the acid hydrolysis of proteins and peptides. This phenomenon can significantly impact the accurate quantification of L-cystine and has implications for research in proteomics, nutritional analysis, and pharmaceutical development where the stereochemical integrity of amino acids is paramount.

Introduction: The Challenge of Cystine Analysis

Cystine, a disulfide-linked dimer of two cysteine residues, is integral to the tertiary and quaternary structures of many proteins. Accurate quantification of cystine is crucial for complete protein characterization. The standard method for amino acid analysis involves the hydrolysis of peptide bonds using strong acids, typically 6M HCl, at elevated temperatures. While effective for most amino acids, these harsh conditions can lead to the degradation and racemization of certain residues, with cystine being particularly susceptible.

During acid hydrolysis, the chiral center (α-carbon) of the L-cystine residues can undergo inversion, leading to the formation of meso-cystine and D-cystine.[1] Meso-cystine, being a diastereomer of L-cystine, possesses different physical and chemical properties, which can interfere with chromatographic analysis and lead to an underestimation of the original L-cystine content. Understanding the factors that influence this racemization and employing appropriate analytical methodologies are therefore essential for obtaining accurate and reliable data.

The Chemical Mechanism of Racemization

The racemization of amino acids in strong acid proceeds through a reversible enolization mechanism at the α-carbon. In the specific case of L-cystine, the process can be described as follows:

-

Protonation: The carbonyl oxygen of the peptide bond or the free carboxylic acid group is protonated in the acidic medium. This increases the electrophilicity of the carbonyl carbon.

-

Enolization: A proton is abstracted from the α-carbon by a water molecule. This is the rate-determining step and is facilitated by the electron-withdrawing effect of the protonated carbonyl group. The removal of the α-proton leads to the formation of a planar enol intermediate.

-

Reprotonation: The planar enol intermediate can be reprotonated from either side with equal probability. Protonation from one side regenerates the L-enantiomer, while protonation from the other side results in the formation of the D-enantiomer. In the context of the dimeric cystine molecule, racemization at one of the two chiral centers leads to the formation of meso-cystine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of meso-Cystine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meso-cystine, a stereoisomer of cystine, is a non-proteinogenic amino acid characterized by its disulfide bond linking two cysteine molecules of opposite chirality. This guide provides a comprehensive overview of the core physical and chemical properties of meso-cystine, including its structure, solubility, and stability. Detailed experimental methodologies for its synthesis and analysis are presented, alongside its relevance in biological systems and potential applications in drug development. This document aims to serve as a technical resource for professionals engaged in research and development involving this unique amino acid derivative.

Introduction

Cystine is the oxidized dimer of the amino acid cysteine, formed through the creation of a disulfide bond. It exists in three stereoisomeric forms: L-cystine, D-cystine, and meso-cystine. While L-cystine is the naturally abundant and biologically significant form found in proteins, meso-cystine, which is comprised of one L-cysteine and one D-cysteine residue, offers unique stereochemical properties that are of interest in various chemical and pharmaceutical contexts.[1] Meso-cystine's distinct structure influences its physical properties, reactivity, and interaction with biological systems, making it a subject of interest for applications ranging from dietary supplements to the pharmaceutical and cosmetic industries.[2]

Chemical Structure and Stereoisomerism

Meso-cystine is distinguished from its enantiomeric counterparts, L-cystine and D-cystine, by its internal plane of symmetry, which renders the molecule achiral overall, despite containing two chiral centers. This unique stereochemical arrangement is a critical determinant of its physical and biological properties.

Physical Properties

The physical properties of meso-cystine are summarized in the table below. These properties are influenced by its molecular structure, including the presence of two amino groups, two carboxylic acid groups, and a disulfide bond.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O₄S₂ | [2][3] |

| Molecular Weight | 240.3 g/mol | [2][3] |

| CAS Number | 6020-39-9 | [2][3] |

| Melting Point | 200-218 °C (decomposes) | [2][4] |

| Boiling Point (Predicted) | 468.2 ± 45.0 °C | [2][4] |

| Water Solubility | 56 mg/L (at 25 °C) | [2][4] |

| Density (estimate) | 1.5416 g/cm³ | [2][4] |

| pKa (Predicted) | 1.70 ± 0.10 | [2][4] |

| XLogP3 | -6.3 | [4] |

| Hydrogen Bond Donor Count | 4 | [4] |

| Hydrogen Bond Acceptor Count | 8 | [4] |

Chemical Properties and Reactivity

Synthesis

Meso-cystine is formed through the oxidation of a racemic mixture of cysteine or by the co-oxidation of L-cysteine and D-cysteine. The central reaction is the formation of a disulfide bond between the thiol groups of the two cysteine molecules.

Stability and Reactivity

The disulfide bond in meso-cystine is the most reactive site of the molecule. It can be readily reduced to regenerate the constituent cysteine molecules. This redox activity is a key feature of cystine chemistry.[5] Meso-cystine is relatively stable under acidic conditions, but the disulfide bond can be cleaved under reducing conditions or at alkaline pH. The stability of cysteine and cystine during acid hydrolysis of proteins is a critical consideration in analytical procedures.[6]

Biological Significance and Applications

While L-cystine plays a crucial role in protein structure and redox biology, the biological significance of meso-cystine is less well-defined and it is not considered to be biologically significant in the same way as L,L-cystine.[1] However, its antioxidant properties are recognized, and it is utilized in various applications:

-

Dietary Supplements: Used for its potential to support the immune system and promote healthy hair and skin.[2]

-

Pharmaceutical Industry: Explored for its antioxidant properties.[2] Novel cystine analogs are being investigated to decrease oxidative stress in cell culture media for biopharmaceutical production.[7]

-

Cosmetic Industry: Incorporated into products for hair and skin health, as it is a component of keratin.[2]

Experimental Protocols

Synthesis of meso-Cystine

A common method for the synthesis of cystine isomers involves the oxidation of cysteine in an aqueous solution.

Objective: To synthesize meso-cystine through the oxidation of a racemic mixture of cysteine.

Materials:

-

rac-Cysteine

-

Deionized water

-

Nitrogen(II) oxide or other mild oxidizing agent

-

Reaction vessel

-

Stirring apparatus

Protocol:

-

Dissolve rac-cysteine in deionized water in the reaction vessel.

-

With continuous stirring, introduce a mild oxidizing agent, such as nitrogen(II) oxide gas, into the solution.

-

Maintain the reaction at ambient temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

-

Upon completion, the product, a mixture of cystine stereoisomers including meso-cystine, can be isolated and purified, often through crystallization techniques that exploit differences in solubility. A reported synthesis indicates a reaction time of 0.25 hours in water at ambient temperature.[4]

Analysis of Cystine/Cysteine Content

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of amino acids, including cystine and cysteine.

Objective: To determine the concentration of cystine in a sample.

Protocol Workflow:

Detailed Steps:

-

Sample Preparation: If cystine is part of a protein or peptide, acid hydrolysis is performed to release the amino acids.[6]

-

Reduction: The sample is treated with a reducing agent like dithiothreitol (B142953) (DTT) to quantitatively convert all cystine to cysteine.

-

Derivatization: The free thiol groups of the resulting cysteine are derivatized to enhance detection. Common derivatizing agents include fluorescent tags that react specifically with thiols.

-

HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).

-

Separation and Detection: The components of the sample are separated based on their affinity for the column, and the derivatized cysteine is detected by a fluorescence detector.

-

Quantification: The concentration of the original cystine is determined by comparing the peak area of the derivatized cysteine to a calibration curve generated from known standards.

Conclusion

Meso-cystine, as a distinct stereoisomer of cystine, possesses a unique set of physical and chemical properties. While not a primary component of natural proteins, its chemical characteristics, particularly its redox activity and stereochemistry, make it a valuable compound in various industrial and research settings. A thorough understanding of its properties and the methodologies for its synthesis and analysis is essential for professionals working in fields that leverage the chemistry of sulfur-containing amino acids.

References

- 1. Cystine - Wikipedia [en.wikipedia.org]

- 2. Cas 6020-39-9,MESO-CYSTINE | lookchem [lookchem.com]

- 3. Cystine, meso- | C6H12N2O4S2 | CID 6991966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. meso-Cystine|lookchem [lookchem.com]

- 5. Structure of cystine: redox chemistry [www3.nd.edu]

- 6. researchgate.net [researchgate.net]

- 7. Use of novel cystine analogs to decrease oxidative stress and control product quality - PubMed [pubmed.ncbi.nlm.nih.gov]

Meso-cystine as an Indicator of Protein Age and Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stereochemical integrity of amino acids is paramount to the structure and function of proteins. The presence of non-native stereoisomers, such as meso-cystine, serves as a critical indicator of a protein's history, revealing exposure to aging processes and harsh manufacturing or storage conditions. This technical guide provides an in-depth exploration of meso-cystine, detailing its formation, its significance as a biomarker, and comprehensive protocols for its detection and quantification. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage meso-cystine analysis in their respective fields, from ensuring the quality and stability of therapeutic proteins to understanding protein degradation in food science and aging-related research.

Introduction to Meso-cystine

Cystine, a disulfide-linked dimer of two cysteine residues, is a crucial amino acid for maintaining the tertiary and quaternary structure of many proteins.[1] Naturally occurring cystine in proteins is predominantly in the L,L-configuration (L-cystine). Meso-cystine is a diastereomer of L-cystine, characterized by having one L-cysteine and one D-cysteine residue (L,D-configuration).

The formation of meso-cystine from L-cystine is a result of a chemical process known as racemization, where the chiral center of one of the cysteine residues inverts its stereochemistry from the L- to the D-form. This conversion is a non-enzymatic post-translational modification that can be induced by various factors, most notably elevated temperature and alkaline pH.[2] Consequently, the presence and quantity of meso-cystine in a protein sample can serve as a reliable marker for the protein's age and the processing conditions it has undergone.

In the pharmaceutical industry, particularly in the development of therapeutic proteins, monitoring for meso-cystine is critical. Its formation can indicate protein instability and degradation, potentially leading to a loss of efficacy and the development of immunogenicity. Similarly, in food science, the presence of meso-cystine can be an indicator of harsh processing conditions that may affect the nutritional value and safety of food products.[3]

Formation of Meso-cystine and Related Compounds

The primary mechanism for meso-cystine formation is the racemization of one of the L-cysteine residues within an L-cystine disulfide bond. This process is significantly accelerated under alkaline conditions and at elevated temperatures. The proposed mechanism involves the abstraction of the α-proton of a cysteine residue by a hydroxide (B78521) ion, leading to the formation of a planar carbanion intermediate. Reprotonation of this intermediate can occur from either side, resulting in either the original L-cysteine or the inverted D-cysteine.

Under more severe alkaline and heat treatment, another significant reaction that occurs is the β-elimination of the disulfide bridge from cystine, leading to the formation of dehydroalanine (B155165) (DHA).[4] This highly reactive intermediate can then react with the ε-amino group of a lysine (B10760008) residue to form lysinoalanine (LAL) or with the sulfhydryl group of a cysteine residue to form lanthionine (B1674491) (LAN).[4] The formation of these cross-linked amino acids is also a key indicator of protein processing and can lead to a decrease in nutritional quality and potential toxicity.[2]

Visualizing the Formation Pathway

The following diagram illustrates the chemical pathway leading to the formation of meso-cystine and lanthionine from L-cystine under alkaline conditions.

References

- 1. Protein and Amino Acids - Recommended Dietary Allowances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. AMINO-ACID CONTENT OF FOODS AND BIOLOGICAL DATA ON PROTEINS [fao.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Dietary cystine level affects metabolic rate and glycaemic control in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Meso-Cystine in Oxidative Stress and Antioxidant Pathways: An In-depth Technical Guide

Disclaimer: Due to the limited availability of specific research on meso-cystine, this guide focuses on the well-documented roles of L-cystine and general cystine metabolism in oxidative stress and antioxidant pathways. The quantitative data, experimental protocols, and signaling pathways described herein are based on studies conducted with L-cystine and should be considered representative of cystine's general biological functions. Further research is required to elucidate the specific activities of the meso-isoform.

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a critical factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The cellular redox environment is tightly regulated by a network of antioxidant molecules and enzymes. Among these, the tripeptide glutathione (B108866) (GSH) is a central player, and its synthesis is critically dependent on the availability of the amino acid cysteine.

Cystine, the disulfide-linked dimer of cysteine, serves as a major source of cysteine for cells. It exists in three stereoisomeric forms: L-cystine, D-cystine, and the diastereomeric meso-cystine.[1] While L-cystine is the most abundant and well-studied isomer, meso-cystine, a naturally occurring amino acid, also possesses antioxidant properties and is utilized in dietary supplements and the pharmaceutical industry.[2][3] This technical guide provides a comprehensive overview of the role of cystine, with a focus on the extensively researched L-isoform, in mitigating oxidative stress and modulating antioxidant pathways. We will delve into its metabolic conversion to cysteine, its impact on glutathione synthesis, and its influence on the master regulator of the antioxidant response, the Nrf2-Keap1 signaling pathway.

Core Concepts: From Meso-Cystine to Cellular Protection

The antioxidant function of meso-cystine is primarily indirect, mediated through its conversion to cysteine. This process is fundamental to bolstering the cell's primary defense against oxidative damage.

Cellular Uptake and Conversion to Cysteine

Cystine is transported into cells via specific amino acid transporters, most notably the system x c ⁻ antiporter, which exchanges extracellular cystine for intracellular glutamate.[4] Once inside the cell, the disulfide bond of cystine is rapidly reduced to yield two molecules of cysteine. This reduction is catalyzed by intracellular reducing agents such as glutathione itself or thioredoxin.[4]

Cysteine: The Keystone of Glutathione Synthesis

Cysteine is the rate-limiting precursor for the synthesis of glutathione.[5] The synthesis of GSH occurs in two ATP-dependent steps:

-

Formation of γ-glutamylcysteine: Catalyzed by glutamate-cysteine ligase (GCL).

-

Addition of glycine: Catalyzed by glutathione synthetase (GS).

By providing a steady supply of cysteine, meso-cystine directly supports the replenishment of the cellular glutathione pool, thereby enhancing the cell's capacity to neutralize ROS.

Modulation of Antioxidant Signaling Pathways

The influence of meso-cystine extends beyond direct ROS scavenging by glutathione. The cysteine derived from it plays a crucial role in modulating key signaling pathways that govern the cellular antioxidant response, most notably the Nrf2-Keap1 pathway.

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6]

Activation of Nrf2 by Cysteine

An increase in intracellular cysteine levels, resulting from the uptake and reduction of cystine, can lead to the activation of Nrf2. Cysteine can directly interact with reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7] This stabilization of Nrf2 allows it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes.

The induction of these genes by Nrf2 leads to a robust and coordinated antioxidant response, including:

-

Increased Glutathione Synthesis: Upregulation of GCL, the rate-limiting enzyme in GSH synthesis.

-

Enhanced ROS Detoxification: Increased expression of enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and superoxide (B77818) dismutase (SOD).

-

Improved Redox Homeostasis: Upregulation of thioredoxin and other redox-regulating proteins.

Quantitative Data on the Effects of L-Cystine

The following tables summarize quantitative data from studies investigating the effects of L-cystine on key markers of oxidative stress and antioxidant response.

Table 1: Effect of L-Cystine on Glutathione (GSH) Levels

| Cell Line/Model | L-Cystine Concentration | Incubation Time | Fold Increase in GSH | Reference |

| Human Aortic Vascular Smooth Muscle Cells | 200 µg/ml | 24 hours | Maintained at control levels under spermine-induced stress | [8] |

| Goat Oocytes | 200 µM | Not specified | Increased intracellular GSH | [9] |

| CHO Cells (with NAC/MEA) | 0.1 mM | Not specified | Twofold increase | [10] |

Table 2: Effect of L-Cystine on Nrf2 Activation and Downstream Targets

| Cell Line | L-Cystine Concentration | Incubation Time | Observed Effect | Reference |

| HeLa Cells | 0.8 mM | 4 hours | Increased Nrf2 protein half-life from 19.4 min to 30.9 min | [2][11] |

| HeLa Cells | 0.8 mM | Not specified | Induction of NQO1, HMOX1, GCLC, GCLM, SRXN1, TXNRD1 | [2][12] |

Table 3: Protective Effects of L-Cystine Against Oxidative Stress-Induced Cell Damage

| Cell Line | Stressor | L-Cystine Concentration | Outcome | Reference |

| HeLa Cells | H₂O₂ (1 mM) | 0.8 mM | Reduced ROS generation and protected against apoptosis | [12] |

| Goat Oocytes | H₂O₂ (100 µM) | 200 µM | Reduced apoptosis | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of meso-cystine's role in oxidative stress and antioxidant pathways.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) is deacetylated by intracellular esterases to non-fluorescent H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

-

Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of meso-cystine for the specified duration. Include positive (e.g., H₂O₂) and negative controls.

-

Dye Loading: Remove the treatment media and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of 10 µM H₂DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, wash the cells with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Quantification of Intracellular Glutathione (GSH)

Principle: The Glutathione Assay Kit (e.g., from Cayman Chemical) utilizes a catalytic reaction involving glutathione reductase. The sulfhydryl group of GSH reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid), Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB). The mixed disulfide, GS-TNB, that is also produced is reduced by glutathione reductase to recycle GSH and produce more TNB. The rate of TNB production is directly proportional to the concentration of GSH.

Protocol:

-

Sample Preparation: Harvest and lyse the cells according to the kit manufacturer's instructions. Deproteinize the samples using a suitable method (e.g., metaphosphoric acid precipitation).

-

Assay: Add the deproteinized sample, assay buffer, and DTNB to a 96-well plate.

-

Initiate Reaction: Add glutathione reductase to each well to start the reaction.

-

Measurement: Immediately read the absorbance at 405 nm every minute for 10 minutes using a microplate reader.

-

Calculation: Calculate the rate of change in absorbance and determine the GSH concentration by comparing it to a standard curve prepared with known concentrations of GSH.

Western Blot Analysis of Nrf2 Activation

Principle: This technique is used to detect the levels of Nrf2 protein in cell lysates, providing an indication of its stabilization and activation.

Protocol:

-

Protein Extraction: Treat cells with meso-cystine, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 (e.g., from Cell Signaling Technology) overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities using image analysis software (e.g., ImageJ).

Visualizations of Pathways and Workflows

Metabolic Pathway of Cystine to Glutathione

Caption: Metabolic conversion of meso-cystine to glutathione.

Nrf2-Keap1 Signaling Pathway Activation

Caption: Activation of the Nrf2-Keap1 signaling pathway by cysteine.

Experimental Workflow for Investigating Antioxidant Properties

Caption: Workflow for assessing meso-cystine's antioxidant effects.

Conclusion and Future Directions

Cystine, primarily through its conversion to cysteine, plays a vital role in the cellular defense against oxidative stress. By serving as a precursor for glutathione synthesis and as a modulator of the Nrf2-Keap1 signaling pathway, it enhances the cell's capacity to neutralize reactive oxygen species and maintain redox homeostasis. The available scientific literature, predominantly focused on L-cystine, provides a strong foundation for understanding the general antioxidant properties of the cystine molecule.

However, a significant knowledge gap exists concerning the specific biological activities of meso-cystine. While it is utilized for its antioxidant properties, there is a lack of direct comparative studies evaluating its efficacy relative to L-cystine. Future research should focus on elucidating the unique contributions of meso-cystine to cellular antioxidant defenses. Key areas for investigation include:

-

Comparative efficacy: Directly comparing the antioxidant and Nrf2-activating properties of meso-cystine and L-cystine in various cell and animal models of oxidative stress.

-

Bioavailability and metabolism: Investigating the cellular uptake, metabolic fate, and bioavailability of meso-cystine.

-

Therapeutic potential: Exploring the potential of meso-cystine as a therapeutic agent for diseases associated with oxidative stress.

A deeper understanding of the specific roles of meso-cystine will be crucial for optimizing its use in nutritional supplements and for the development of novel therapeutic strategies to combat oxidative stress-related pathologies.

References

- 1. Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cas 6020-39-9,MESO-CYSTINE | lookchem [lookchem.com]

- 3. Cellular uptake of a cystine-knot peptide and modulation of its intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of novel cystine analogs to decrease oxidative stress and control product quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of a novel cystine-based glutathione precursor on oxidative stress in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using cysteine/cystine to overcome oxidative stress in goat oocytes and embryos cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Promotion of cystine uptake and its utilization for glutathione biosynthesis induced by cysteamine and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of cysteine, homocysteine, cystine, and homocystine in biological fluids by HPLC using fluorosurfactant-capped gold nanoparticles as postcolumn colorimetric reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis and Chemical Synthesis of meso-Cystine

Executive Summary: meso-Cystine, the diastereomer of cystine composed of one L-cysteine and one D-cysteine residue, is a compound of increasing interest in research and drug development due to its unique structural properties. This document provides an in-depth technical comparison of the two primary routes for its production: biosynthesis and chemical synthesis. While a direct, dedicated biosynthetic pathway for meso-cystine has not been identified, its formation in biological systems is plausible through the enzymatic racemization of L-cysteine to D-cysteine, followed by non-specific oxidation. In contrast, chemical synthesis offers a more direct, high-yield, and controllable route, typically involving the oxidation of racemic cysteine followed by purification. This guide details the pathways, presents quantitative data for each method, provides experimental protocols, and offers a comparative analysis to inform researchers and drug development professionals.

Introduction to meso-Cystine

Cystine is the dimer of the amino acid cysteine, formed by the oxidation of two cysteine molecules to create a disulfide bond (-S-S-). It exists in three stereoisomeric forms: L,L-cystine (the most common biological form), D,D-cystine, and meso-cystine (D,L-cystine). The meso form is structurally distinct due to its composition of one L-cysteine and one D-cysteine monomer. This unique stereochemistry imparts specific conformational constraints and properties, making it a valuable building block in peptide and protein engineering, particularly for creating novel therapeutic structures and probes. While L,L-cystine is abundant in proteins and plays a key role in stabilizing tertiary and quaternary structures, the meso isomer is not considered a primary biological product[1]. Its synthesis, therefore, requires specialized approaches.

Biosynthesis of meso-Cystine

A direct enzymatic pathway dedicated to the synthesis of meso-cystine is not known to exist. Its biosynthesis is considered an indirect, multi-step process that relies on the generation of its constituent precursors, L-cysteine and D-cysteine, followed by a likely non-enzymatic oxidation.

L-Cysteine Biosynthesis

The foundational monomer, L-cysteine, is synthesized in most organisms. In bacteria and plants, the pathway begins with L-serine, which is acetylated to form O-acetylserine by serine transacetylase. Subsequently, cysteine synthase incorporates a sulfide (B99878) ion to produce L-cysteine[2]. In mammals, the transsulfuration pathway is utilized, where the sulfur atom is derived from methionine via the intermediate homocysteine, which then combines with serine to form cystathionine. This is then cleaved to yield L-cysteine, α-ketobutyrate, and ammonia[2].

The Racemization of L-Cysteine to D-Cysteine

The critical step for the potential biosynthesis of meso-cystine is the formation of D-cysteine. In the mammalian brain, the enzyme serine racemase (SR), which is known to convert L-serine to D-serine, has been identified as also possessing cysteine racemase activity[3]. This enzyme can convert the biologically produced L-cysteine into D-cysteine[3][4]. The levels of D-cysteine are significantly reduced in the brains of mice lacking the SR enzyme, supporting its role as the primary biosynthetic enzyme for D-cysteine in mammals[3].

Formation by Non-Enzymatic Oxidation

Once a cellular pool contains both L-cysteine and D-cysteine, the formation of cystine dimers can occur through oxidation. This process, which forms the disulfide bond, is often a non-specific chemical reaction driven by an oxidative environment, such as that found in the endoplasmic reticulum or extracellular spaces[1]. The random oxidation of a mixed pool of L- and D-cysteine would statistically yield a mixture of all three stereoisomers: L,L-cystine, D,D-cystine, and the target meso-cystine.

Chemical Synthesis of meso-Cystine

Chemical synthesis provides a more direct and controllable method for producing meso-cystine. The most common approach involves the oxidation of a racemic (D,L)-cysteine mixture, which yields all three stereoisomers that must then be separated.

Primary Synthetic Strategy: Oxidation of Racemic Cysteine

The synthesis begins with a 1:1 mixture of L-cysteine and D-cysteine, known as racemic cysteine. This mixture is dissolved in a suitable solvent, typically water, and subjected to an oxidizing agent. Common oxidants for this purpose include oxygen (air), hydrogen peroxide, or dimethyl sulfoxide (B87167) (DMSO)[5][6]. The oxidation reaction forms the disulfide bond, linking cysteine monomers into cystine dimers. Because the starting material is a racemic mixture, the dimerization occurs randomly, resulting in a statistical mixture of products: 25% L,L-cystine, 25% D,D-cystine, and 50% meso-cystine. The desired meso-cystine is then isolated from this mixture, typically through fractional crystallization, owing to differences in solubility between the stereoisomers.

Quantitative Data and Comparative Analysis

Direct quantitative comparison is challenging because biosynthesis does not have a dedicated pathway for meso-cystine. Therefore, data for biosynthetic routes are presented for the L-cysteine precursor, representing the potential of biological systems, while chemical synthesis data pertains directly to meso-cystine.

Table 1: Quantitative Metrics for Biosynthesis of L-Cysteine Precursors

| Method | Organism | Precursor(s) | Titer (g/L) | Molar Yield (%) | Productivity | Reference |

|---|---|---|---|---|---|---|

| Enzymatic Bioconversion | S. typhimurium | L-O-acetylserine, NaHS | 83 | 94 | 3.6 g/h/g DCW | [7] |

| Fermentation | C. glutamicum | Glucose, Thiosulfate | 5.92 | 74.97 (Sulfur Conv.) | N/A | [8] |

| Fermentation | E. coli | Glucose, Thiosulfate | 7.50 | 90.11 (Sulfur Conv.) | N/A | [8] |

| Fermentation | C. glutamicum | Glucose | 0.95 | 2.73 (g/g glucose) | 26.33 mg/L/h |[9] |

Note: DCW = Dry Cell Weight. Yields for fermentation are often reported based on glucose consumption or sulfur conversion.

Table 2: Quantitative Metrics for Chemical Synthesis of meso-Cystine

| Method | Starting Material | Reagent(s) | Yield (%) | Purity (%) | Key Aspects | Reference |

|---|---|---|---|---|---|---|

| Oxidation | rac-cysteine | Nitrogen(II) oxide, Water | 95 | >95 (after purification) | Ambient temperature, short reaction time (0.25h) | [10] |

| Air Oxidation | L-Cys + D-Cys | Air (O₂) | Variable | Dependent on purification | Simple, 'green' oxidant; requires separation of 3 isomers | [1][6] |

| H₂O₂ Oxidation | L-Cys + D-Cys | Hydrogen Peroxide | Variable | Dependent on purification | Common lab-scale method; requires careful control |[5] |

Analysis

-

Yield: Chemical synthesis is demonstrably superior in terms of final product yield for meso-cystine, with reported yields as high as 95% from the starting racemic mixture[10]. The yield of a hypothetical biosynthetic route would be inherently low due to the statistical nature of the final oxidation step and the likely small cellular pool of D-cysteine.

-

Control & Purity: Chemical synthesis offers excellent control over reaction conditions. While the initial product is a mixture, established purification techniques like fractional crystallization can yield high-purity meso-cystine. In a biological system, isolating meso-cystine from the other isomers and cellular components would be a significant downstream processing challenge.

-

Scalability: The chemical synthesis route is highly scalable and established for industrial production. Scaling up a biosynthetic route would require extensive metabolic engineering to first overproduce L-cysteine, then efficiently racemize it to D-cysteine, and finally drive the oxidative dimerization, all while managing cellular toxicity.

Detailed Experimental Protocols

Protocol for Enzymatic Synthesis of L-Cysteine (Biosynthesis Precursor)

This protocol is based on the bioconversion of L-O-acetylserine and sodium hydrosulfide (B80085) using an extract from Salmonella typhimurium[7].

-

Preparation of Enzyme Extract:

-

Cultivate S. typhimurium LT2 cells under appropriate conditions to induce O-acetylserine sulfhydrylase expression.

-

Harvest cells via centrifugation and wash with a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

-

Resuspend cells in the same buffer and lyse via sonication or French press.

-

Centrifuge the lysate to remove cell debris. The resulting supernatant is the crude enzyme extract.

-

-

Substrate Preparation:

-

Prepare a saturated solution of L-O-acetylserine (approx. 2.05 M) and adjust the pH to 5.0 for stability.

-

Prepare a separate 2.05–2.3 M solution of sodium hydrosulfide (NaHS) in deoxygenated water (pH will be ≥ 11.5).

-

-

Enzymatic Reaction in a Stirred-Tank Bioreactor:

-

Add the crude enzyme extract to the bioreactor containing a starting volume of reaction buffer (pH 7.0) at 25 °C.

-

Simultaneously feed both substrate solutions into the bioreactor using a pH-controlled feedback system. The high alkalinity of the NaHS solution will cause the pH to rise.

-

Set the pH controller to 7.0. The pumps should activate to add substrate when the pH drops below the setpoint (due to proton production during the reaction) and stop when it rises above it.

-

Monitor L-cysteine production over time using a suitable analytical method (e.g., HPLC).

-

-

Product Isolation:

-

Upon reaction completion, terminate the reaction by denaturing the enzyme (e.g., by acidification).

-

Isolate and purify L-cysteine from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.

-

Protocol for Chemical Synthesis of meso-Cystine

This is a generalized protocol for the oxidation of racemic cysteine.

-

Materials and Reagents:

-

D,L-cysteine (racemic cysteine)

-

Deionized water

-

Oxidizing agent (e.g., 30% Hydrogen Peroxide or Nitrogen(II) oxide source)

-

Hydrochloric acid (for pH adjustment if needed)

-

Ethanol (for crystallization)

-

-

Reaction Procedure:

-

In a round-bottom flask, dissolve D,L-cysteine in deionized water to a concentration of approximately 50-100 g/L. Gentle heating may be required.

-

Cool the solution in an ice bath to 0-5 °C.

-